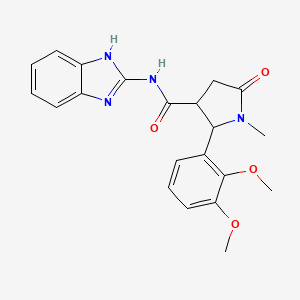![molecular formula C24H23FN2O5 B11007490 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11007490.png)
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethoxy, methyl, and acetamide groups, as well as a fluoroindole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic conditions.
Introduction of Dimethoxy and Methyl Groups: These groups can be introduced via methylation and methoxylation reactions using reagents such as methyl iodide and dimethyl sulfate.
Attachment of the Acetamide Group: This step involves the reaction of the chromen-2-one derivative with acetic anhydride or acetyl chloride in the presence of a base.
Incorporation of the Fluoroindole Moiety: The final step involves the coupling of the chromen-2-one derivative with a fluoroindole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and fluoroindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(carboxymethoxy)-4-methylcoumarin
- 6,7-dimethoxy-2-oxo-2H-chromen-4-yl derivatives
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of a chromen-2-one core with a fluoroindole moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23FN2O5 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C24H23FN2O5/c1-14-17-6-7-20(30-2)23(31-3)22(17)32-24(29)18(14)13-21(28)26-9-11-27-10-8-15-4-5-16(25)12-19(15)27/h4-8,10,12H,9,11,13H2,1-3H3,(H,26,28) |
InChI Key |
IEMDOXSPBMQWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11007412.png)
![2-[(furan-2-ylmethyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007417.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007422.png)
![(2S)-2-({(2S)-3-methyl-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)propanoic acid](/img/structure/B11007433.png)
![3-{1-[(4-benzylpiperidino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11007441.png)

![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11007460.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11007472.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide](/img/structure/B11007480.png)


![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-3-carboxamide](/img/structure/B11007513.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11007515.png)
